SARS-CoV-2 nsp14-IN-4

SARS-CoV-2 methyltransferase inhibition antiviral drug discovery

SARS-CoV-2 nsp14-IN-4 (Compound 12q) is a potent (IC50=19 nM), cell-permeable nsp14 MTase inhibitor with excellent microsomal stability, ideal for selective enzymatic and cellular antiviral studies. Differentiate from less potent or non-selective nsp14 inhibitors.

Molecular Formula C31H27N7O6S
Molecular Weight 625.7 g/mol
Cat. No. B12376885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp14-IN-4
Molecular FormulaC31H27N7O6S
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N
InChIInChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1
InChIKeySMKNTXBNSBSLMX-YHGPTGPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 nsp14-IN-4: High-Potency N7-Methyltransferase Inhibitor for Coronavirus Antiviral Research


SARS-CoV-2 nsp14-IN-4 (Compound 12q) is a selective inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase (MTase) with an IC50 of 19 ± 2.5 nM [1]. The compound is non-cytotoxic and cell-permeable [1]. nsp14 is a bifunctional viral enzyme essential for RNA capping via its C-terminal MTase domain and for replication fidelity via its N-terminal 3′-5′ exoribonuclease domain [2]. By inhibiting the MTase activity, SARS-CoV-2 nsp14-IN-4 disrupts viral mRNA cap formation, a critical step for viral protein translation and immune evasion. The compound emerged from rational design efforts targeting the SARS-CoV-2 nsp14 methyltransferase and has a molecular weight of 625.65 g/mol with the formula C31H27N7O6S [1].

SARS-CoV-2 nsp14-IN-4 Procurement Considerations: Why Not All nsp14 Inhibitors Are Interchangeable


SARS-CoV-2 nsp14 inhibitors exhibit substantial divergence across key procurement-relevant parameters: MTase inhibitory potency (spanning >3 orders of magnitude from sub-nanomolar to micromolar), metabolic stability in microsomal preparations, cell permeability (a known limitation for many nucleoside-based nsp14 inhibitors), and selectivity profiles against human methyltransferases [1]. Furthermore, nsp14 is a bifunctional enzyme with distinct MTase and exoribonuclease (ExoN) domains; compounds targeting one domain do not inherently inhibit the other, and dual-activity inhibitors represent a distinct mechanistic class [2]. Consequently, substitution of SARS-CoV-2 nsp14-IN-4 with a different nsp14 inhibitor may yield fundamentally different experimental outcomes in enzymatic assays, cellular models, or in vivo pharmacokinetic evaluations. The evidence presented below establishes the specific differentiating features of SARS-CoV-2 nsp14-IN-4 against defined comparators.

SARS-CoV-2 nsp14-IN-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Enzymatic Potency: SARS-CoV-2 nsp14-IN-4 Achieves 19 nM IC50 Against nsp14 MTase

SARS-CoV-2 nsp14-IN-4 (Compound 12q) exhibits an IC50 of 19 ± 2.5 nM against SARS-CoV-2 nsp14 N7-methyltransferase [1]. This potency places it within the low nanomolar range, substantially exceeding micromolar-range inhibitors such as Bobcat339 (IC50 = 21.6 μM) [2] and DS0464 (IC50 = 1.1 ± 0.2 μM) [3]. Compared with other nsp14 inhibitors, nsp14-IN-4 demonstrates intermediate potency: less potent than sub-nanomolar inhibitors TDI-015051 (IC50 = 0.15 nM) [4] and compound 5p (sub-nanomolar) [5], but approximately 3-fold more potent than nsp14-IN-2 (IC50 = 0.093 μM = 93 nM) [6] and 3.2-fold more potent than nsp14-IN-1 (IC50 = 0.061 μM = 61 nM) .

SARS-CoV-2 methyltransferase inhibition antiviral drug discovery

Cell Permeability: SARS-CoV-2 nsp14-IN-4 Lacks Zwitterionic Character Enabling Cellular Uptake

SARS-CoV-2 nsp14-IN-4 is explicitly characterized as cell-permeable, a property attributed to its lack of zwitterionic character . Cell permeability represents a critical differentiation factor among nsp14 inhibitors. Multiple published studies have documented that many nucleoside-based and bisubstrate nsp14 inhibitors exhibit poor cell permeability, which limits their utility in cell-based antiviral assays despite potent enzymatic inhibition [1]. For instance, despite outstanding enzymatic activity, certain nsp14 inhibitors showed poor antiviral performance in vitro, a disconnect attributed at least partially to permeability limitations [1]. The established cell permeability of SARS-CoV-2 nsp14-IN-4 supports its direct application in cellular models without requiring additional formulation or prodrug strategies.

cellular permeability SARS-CoV-2 antiviral assay

Metabolic Stability: SARS-CoV-2 nsp14-IN-4 Demonstrates Outstanding Stability in Mouse and Human Microsomes

SARS-CoV-2 nsp14-IN-4 exhibits outstanding stability in both mouse and human microsomes at 5 μM concentration over 60 minutes [1]. Microsomal stability is a critical early ADME parameter that predicts hepatic clearance and potential in vivo half-life. While comparative quantitative stability data for other nsp14 inhibitors in identical microsomal assays are not uniformly available, metabolic stability data for nsp14 inhibitors in general remains sparsely reported in the literature . The availability of microsomal stability data for SARS-CoV-2 nsp14-IN-4 represents a meaningful differentiation from nsp14 inhibitors for which such characterization is absent or unreported. This dataset supports the compound's prioritization in studies where in vivo translation is a consideration.

metabolic stability microsomal assay PK/ADME

Target Selectivity: SARS-CoV-2 nsp14-IN-4 Derived from Rational Design Campaign Maintaining Human MTase Selectivity

SARS-CoV-2 nsp14-IN-4 (Compound 12q) was developed through a rational design approach that maintained high selectivity toward various human methyltransferases [1]. The parent compound series demonstrated excellent potency with high selectivity against human MTases and non-toxicity [1]. In contrast, several other nsp14 inhibitor chemotypes exhibit documented selectivity limitations. For instance, SS148 (IC50 = 70 ± 6 nM) shows poor selectivity over human MTases [2]. Bobcat339, identified through drug repurposing, has not been extensively characterized for selectivity against human MTases [3]. The selectivity profile of SARS-CoV-2 nsp14-IN-4 reduces the probability of off-target effects mediated through unintended inhibition of host methyltransferases, an important consideration for interpreting cellular phenotypes and assessing therapeutic potential.

target selectivity human methyltransferase panel off-target profiling

Non-Cytotoxicity Profile: SARS-CoV-2 nsp14-IN-4 Enables Cellular Assays Without Cytotoxicity Confounds

SARS-CoV-2 nsp14-IN-4 is characterized as non-cytotoxic [1]. The parent series from which nsp14-IN-4 was developed demonstrated nontoxicity across evaluated concentrations [1]. This property distinguishes SARS-CoV-2 nsp14-IN-4 from compounds where cytotoxicity may confound interpretation of antiviral activity in cell-based assays. Notably, while the parent series exhibited excellent enzymatic potency and selectivity, the compounds showed poor antiviral performance in vitro despite lack of cytotoxicity, indicating that other factors such as intracellular target engagement may limit activity [1]. Nevertheless, the established non-cytotoxic profile ensures that cellular viability is maintained during experimental incubations, supporting clean interpretation of any observed antiviral effects.

cytotoxicity cell viability antiviral screening

SARS-CoV-2 nsp14-IN-4 Recommended Research Applications: Where This Compound Delivers Differentiated Value


In Vitro Enzymatic Assays Requiring Low Nanomolar Potency Against nsp14 MTase

SARS-CoV-2 nsp14-IN-4 is well-suited for enzymatic inhibition studies where low nanomolar potency (IC50 = 19 nM) is required but sub-nanomolar potency is not essential [1]. Its potency exceeds that of micromolar-range inhibitors such as Bobcat339 (IC50 = 21.6 μM) and DS0464 (IC50 = 1.1 μM) by 50- to 1,100-fold [2][3], enabling robust inhibition at lower compound concentrations. This is particularly relevant for radiometric or fluorescence-based methyltransferase assays where higher compound concentrations may introduce solvent effects or assay interference. The compound serves as a potent reference inhibitor for benchmarking novel nsp14 inhibitors and for studying the biochemical consequences of nsp14 MTase inhibition.

Cellular Antiviral Studies Where Cell Permeability Is Essential

SARS-CoV-2 nsp14-IN-4 is appropriate for cell-based antiviral assays requiring a cell-permeable nsp14 inhibitor. Its lack of zwitterionic character enables cellular uptake [1], overcoming a known limitation of many nucleoside-based and bisubstrate nsp14 inhibitors that exhibit poor permeability [2]. This property supports direct addition to cell culture media without specialized delivery vehicles. Researchers should note, however, that the parent series of SARS-CoV-2 nsp14-IN-4 showed poor antiviral performance in vitro despite enzymatic potency, suggesting that target engagement in cellular context may be complex [2]. The compound remains valuable for mechanistic studies examining the relationship between nsp14 MTase inhibition and viral replication in cellular models.

Metabolic Stability Screening and ADME Profiling Studies

SARS-CoV-2 nsp14-IN-4 is suitable for experimental protocols requiring compounds with established microsomal stability. The compound exhibits outstanding stability in both mouse and human microsomes at 5 μM over 60 minutes [1]. This makes it a useful reference compound in comparative metabolic stability panels of nsp14 inhibitors or for in vitro-in vivo correlation studies. The availability of microsomal stability data supports its selection for studies where hepatic clearance is a consideration and for evaluating structure-stability relationships within nsp14 inhibitor series.

Selectivity Profiling and Off-Target Assessment Studies

SARS-CoV-2 nsp14-IN-4 is appropriate as a selective nsp14 MTase probe in experiments requiring discrimination from human methyltransferase inhibition. The parent compound series demonstrated high selectivity toward various human methyltransferases [1]. This selectivity profile distinguishes nsp14-IN-4 from inhibitors such as SS148, which exhibits poor selectivity over human MTases [2]. The compound can serve as a comparator for evaluating the selectivity of newly developed nsp14 inhibitors and for studies examining the phenotypic consequences of selective versus non-selective nsp14 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 nsp14-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.